
3-(2-Ethoxyanilino)-1-phenylbut-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethoxyanilino)-1-phenylbut-2-en-1-one is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethoxy group attached to the aniline moiety and a phenylbutenone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyanilino)-1-phenylbut-2-en-1-one typically involves the reaction of 2-ethoxyaniline with a suitable ketone under acidic or basic conditions. One common method is the condensation reaction between 2-ethoxyaniline and 1-phenylbut-2-en-1-one in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
3-(2-Ethoxyanilino)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ethoxy and aniline groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
科学的研究の応用
3-(2-Ethoxyanilino)-1-phenylbut-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Ethoxyanilino)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 3-(2-Ethoxyanilino)-2-(2-furanylmethyl)-3H-isoindol-1-one
- 2-Chloro-3-(2-ethoxyanilino)-1,4-naphthoquinone
- N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide
Uniqueness
3-(2-Ethoxyanilino)-1-phenylbut-2-en-1-one is unique due to its specific structural features, such as the ethoxy group and the phenylbutenone moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
864838-67-5 |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC名 |
3-(2-ethoxyanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C18H19NO2/c1-3-21-18-12-8-7-11-16(18)19-14(2)13-17(20)15-9-5-4-6-10-15/h4-13,19H,3H2,1-2H3 |
InChIキー |
JGIIZFSGTNNNDF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


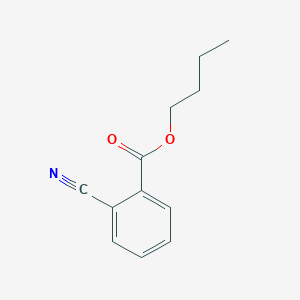
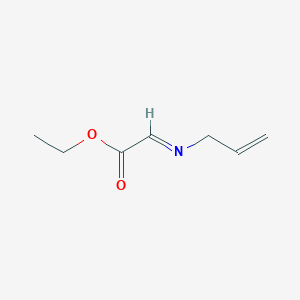
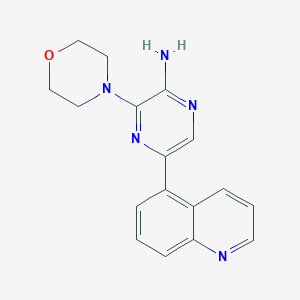
![N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine](/img/structure/B14184393.png)
![9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14184395.png)
![2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione](/img/structure/B14184399.png)


![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)
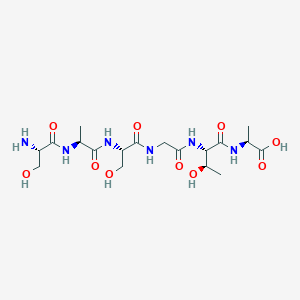
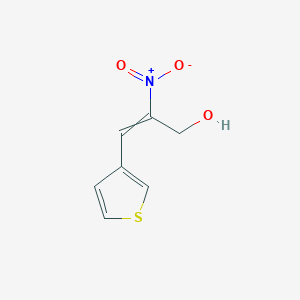
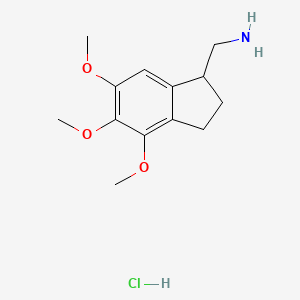

![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
